molecular formula C12H11BrF3N B8541210 1H-Indole,4-bromo-1-(1-methylethyl)-6-(trifluoromethyl)-

1H-Indole,4-bromo-1-(1-methylethyl)-6-(trifluoromethyl)-

Cat. No.: B8541210
M. Wt: 306.12 g/mol
InChI Key: YIBLMLQVXLELDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole,4-bromo-1-(1-methylethyl)-6-(trifluoromethyl)- is a useful research compound. Its molecular formula is C12H11BrF3N and its molecular weight is 306.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indole,4-bromo-1-(1-methylethyl)-6-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole,4-bromo-1-(1-methylethyl)-6-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11BrF3N

Molecular Weight

306.12 g/mol

IUPAC Name

4-bromo-1-propan-2-yl-6-(trifluoromethyl)indole

InChI

InChI=1S/C12H11BrF3N/c1-7(2)17-4-3-9-10(13)5-8(6-11(9)17)12(14,15)16/h3-7H,1-2H3

InChI Key

YIBLMLQVXLELDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1C=C(C=C2Br)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-6-(trifluoromethyl)-1H-indole (1 g, 3.79 mmol) in DMF (6 mL) was added 60% sodium hydride (0.182 g, 4.54 mmol), and the mixture was stirred for 30 min. 2-bromopropane (0.533 mL, 5.68 mmol) was added and the mixture was stirred overnight. The reaction was then quenched with 10% NaHCO3 and extracted with EtOAc (3×). The extract was dried over Na2SO4 and concentrated. The residue was purified using column chromatography (Silica gel, 0 to 100% EtOAc/hexanes) to give the title compound (460 mg, 40%) as white solid. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.56-1.61 (m, 6H), 4.66-4.79 (m, 1H), 6.65 (d, J=3.03 Hz, 1H), 7.27-7.31 (m, 1H), 7.45 (d, J=3.03 Hz, 1H), 7.54 (s, 1H), 7.63 (s, 1H). MS: (M+H)+=306.2.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.182 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.533 mL
Type
reactant
Reaction Step Two
Yield
40%

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